(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
Overview
Description
®-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is a chiral compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by the presence of a chlorine atom, a fluorophenoxy group, and a hydroxyl group attached to a propanol backbone. Its unique structure imparts specific chemical and physical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol typically involves the reaction of ®-epichlorohydrin with 4-fluorophenol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 4-fluorophenol attacks the epoxide ring of ®-epichlorohydrin, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack and to neutralize the generated hydrogen chloride.
Industrial Production Methods
On an industrial scale, the production of ®-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions, improved safety, and higher yields compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
®-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide can be used under basic conditions.
Major Products Formed
Oxidation: The major products include 3-(4-fluorophenoxy)propanal or 3-(4-fluorophenoxy)propanone.
Reduction: The major product is 3-(4-fluorophenoxy)propanol.
Substitution: The major products depend on the nucleophile used, such as 3-(4-fluorophenoxy)-2-azidopropanol or 3-(4-fluorophenoxy)-2-thiopropanol.
Scientific Research Applications
®-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. For example, the hydroxyl group can form hydrogen bonds with active site residues of enzymes, while the fluorophenoxy group can engage in hydrophobic interactions with the enzyme’s binding pocket. These interactions can modulate the enzyme’s activity and affect the overall biological pathway.
Comparison with Similar Compounds
Similar Compounds
- ®-(+)-1-Chloro-3-(4-chlorophenoxy)-2-propanol
- ®-(+)-1-Chloro-3-(4-bromophenoxy)-2-propanol
- ®-(+)-1-Chloro-3-(4-methylphenoxy)-2-propanol
Uniqueness
®-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol is unique due to the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly alter the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. This makes ®-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol particularly valuable in the design of pharmaceuticals and other bioactive compounds, as the fluorine atom can enhance the compound’s stability, bioavailability, and binding affinity.
Properties
IUPAC Name |
(2R)-1-chloro-3-(4-fluorophenoxy)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4,8,12H,5-6H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIKOYZBGUHWAB-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(CCl)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC[C@H](CCl)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584212 | |
Record name | (2R)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307532-04-3 | |
Record name | (2R)-1-Chloro-3-(4-fluorophenoxy)-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=307532-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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